molecular formula C12H17N3O2 B8332393 6-[Cyclohexyl(methyl)amino]pyrimidine-4-carboxylic acid

6-[Cyclohexyl(methyl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B8332393
M. Wt: 235.28 g/mol
InChI Key: IFTHTXZTCXPGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[Cyclohexyl(methyl)amino]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

6-[cyclohexyl(methyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-15(9-5-3-2-4-6-9)11-7-10(12(16)17)13-8-14-11/h7-9H,2-6H2,1H3,(H,16,17)

InChI Key

IFTHTXZTCXPGTM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC=NC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-chloro-6-[cyclohexyl(methyl)amino]pyrimidine-4-carboxylate (Intermediate 9, 10.00 g; 35.2 mmol), triethylamine (14.7 mL; 105 mmol) and palladium on charcoal (750 mg) in EtOH (1 L) was stirred at RT under an atmosphere of hydrogen for 16 hours. The reaction mixture was filtered through celite and the solvent was evaporated in vacuo to give a mixture of methyl 6-[cyclohexyl(methyl)amino]pyrimidine-4-carboxylate and ethyl 6-[cyclohexyl(methyl)amino]pyrimidine-4-carboxylate. This crude was dissolved in a mixture of THF/EtOH/H2O (3/2/1, 1 L) and treated with an aqueous lithium hydroxide solution (1N, 105 mL, 105 mmol). After 1 hour, the organic solvents were evaporated in vacuo and water (900) was added. The aqueous layer was washed with DCM (200 mL), then acidified to pH 4 by addition of a HCl solution (1N). The aqueous layer was evaporated to reduce the volume by 30-50%. A precipitate appeared and was filtered to afford the title compound as a white solid.
Name
methyl 2-chloro-6-[cyclohexyl(methyl)amino]pyrimidine-4-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
methyl 6-[cyclohexyl(methyl)amino]pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 6-[cyclohexyl(methyl)amino]pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
Name
THF EtOH H2O
Quantity
1 L
Type
solvent
Reaction Step Four

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